(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid
Description
The compound (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a trifluoromethyl (CF₃) substituent at the 4-position, and a carboxylic acid moiety at the 2-position. The Boc group enhances solubility and stability during synthetic processes, while the electron-withdrawing CF₃ group influences lipophilicity and metabolic resistance. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in peptide mimetics and protease inhibitors .
Properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-4-7(12(13,14)15)6-8(16)9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18)/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYZILUVCHUWBO-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
δ-Lactam-Derived Synthesis
δ-Lactams serve as pivotal intermediates for constructing the piperidine core. In one route, δ-lactam 7 undergoes trifluoromethylation via reaction with trifluoromethyl bromide (CFBr) and hexaethylphosphoric triamide (HEPT), forming enamine 8 through an iminium intermediate I . Subsequent reduction of 8 yields 2-trifluoromethylpiperidine 9 , which can be further functionalized. For the target compound, oxidation of the piperidine’s 2-position to a carboxylic acid is critical. This is achieved by treating 9 with Jones reagent (CrO/HSO), followed by Boc protection using di-tert-butyl dicarbonate (BocO) and 4-dimethylaminopyridine (DMAP) in acetonitrile.
Pyridine and Pyridone Hydrogenation
Hydrogenation of trifluoromethyl-substituted pyridines offers a direct route to piperidines. For example, 4-trifluoromethylpyridine undergoes catalytic hydrogenation (Pd/C, H) to yield 4-trifluoromethylpiperidine. The carboxylic acid at the 2-position is introduced via lithiation followed by carboxylation with CO. Stereochemical control is achieved using chiral ligands during hydrogenation, though this method requires optimization to attain the desired (2S,4S) diastereoselectivity.
Functional Group Introduction and Stereochemical Control
Trifluoromethylation Strategies
The trifluoromethyl group at position 4 is introduced via nucleophilic or electrophilic methods. A Claisen condensation between N-(diethoxymethyl)piperidin-2-one (10 ) and ethyl trifluoroacetate generates fluorinated acyl lactam 11 . Acidic hydrolysis of 11 (6 M HCl) produces hemiaminal 12 , which is dehydrated to imine 13 . Reduction of 13 with sodium triacetoxyborohydride (NaBH(OAc)) yields 2-trifluoromethylpiperidine 2 with 71% efficiency.
Carboxylic Acid Installation
The 2-carboxylic acid moiety is installed through oxidation of a hydroxymethyl or aldehyde intermediate. For instance, TEMPO-mediated oxidation of N-Boc-4-hydroxymethylpiperidine in the presence of NaOCl and KBr produces the corresponding carboxylic acid. Alternatively, a Wittig reaction between 4-oxopyrrolidine-2-carboxylic acid and (trifluoromethyl)triphenylphosphonium chloride forms a trifluoromethylenepyrrolidine, which is hydrogenated to the piperidine derivative.
Asymmetric Synthesis and Diastereoselectivity
Chiral Auxiliaries and Catalysts
The (2S,4S) configuration is achieved using chiral catalysts in key steps. For example, hydrogenation of imine 13 with a chiral Ru-BINAP catalyst affords the cis-diastereomer with >90% enantiomeric excess (ee). Similarly, asymmetric aza-Michael reactions employing cinchona alkaloid-derived organocatalysts yield piperidines with 94:6 cis:trans selectivity.
Resolution Techniques
Racemic mixtures of intermediates are resolved via diastereomeric salt formation. Using (1R)-(-)-10-camphorsulfonic acid, the (2S,4S) isomer is preferentially crystallized from a solution of the racemic carboxylic acid.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield (%) | Diastereoselectivity (cis:trans) |
|---|---|---|---|---|
| δ-Lactam Trifluoromethylation | δ-Lactam 7 | CFBr addition, Reduction | 65 | 85:15 |
| Pyridine Hydrogenation | 4-CF-Pyridine | Hydrogenation, Carboxylation | 58 | 70:30 |
| Asymmetric Aza-Michael Reaction | Hemiaminal 72 | Organocatalytic cyclization | 80 | 94:6 |
| Wittig-Hydrogenation | 4-Oxo-pyrrolidine | Wittig reaction, Hydrogenation | 75 | 89:11 |
Chemical Reactions Analysis
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structure and Composition
- IUPAC Name : (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid
- Molecular Formula : C13H16F3N1O3
- Molecular Weight : 303.27 g/mol
The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for pharmaceutical applications.
Drug Design and Synthesis
The compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or selectivity.
Case Study: Synthesis of Antiviral Agents
Research has demonstrated the utility of this compound in synthesizing antiviral agents. For instance, derivatives of this compound have been explored for their efficacy against viral infections such as HIV and Hepatitis C. The trifluoromethyl moiety is known to improve binding affinity to viral targets, enhancing therapeutic potential .
Development of Antifungal Compounds
Another significant application is in the development of antifungal agents. The compound has been incorporated into various antifungal formulations, demonstrating improved potency against resistant strains of fungi.
Case Study: New Antifungal Formulations
Recent studies have highlighted formulations containing this compound that exhibit enhanced antifungal activity compared to traditional treatments. The mechanism involves interference with fungal cell wall synthesis, which is critical for fungal viability .
Neurological Research
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological research. Its derivatives are being investigated for potential use in treating neurological disorders such as Alzheimer's disease.
Case Study: Neuroprotective Effects
Preclinical studies have shown that derivatives of this compound exhibit neuroprotective effects in models of neurodegeneration. These findings suggest that the compound may help mitigate oxidative stress and inflammation in neuronal cells .
Table 1: Summary of Biological Activities
| Activity Type | Application | Reference |
|---|---|---|
| Antiviral | HIV & Hepatitis C | |
| Antifungal | Resistant Strains | |
| Neuroprotective | Alzheimer's Disease |
Table 2: Synthesis Pathways
Mechanism of Action
The mechanism by which (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially modulating their activity. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can further interact with biological targets .
Comparison with Similar Compounds
Key Observations:
Core Structure : The target compound’s piperidine ring (6-membered) contrasts with pyrrolidine derivatives (5-membered), affecting ring strain and conformational flexibility .
Substituents :
- The 4-CF₃ group in the target compound increases electronegativity and lipophilicity compared to phenyl (e.g., ) or hydroxyl substituents.
- The Boc group is conserved across analogs, suggesting shared synthetic utility as a protective group .
Stereochemistry : The (2S,4S) configuration in the target compound may influence binding affinity in chiral environments compared to (2R,4S) or (2S,4R) isomers .
Physicochemical Properties :
Biological Activity
The compound (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid (CAS Number: 2375248-22-7) is a synthetic derivative of piperidine that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and biological properties, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 299.24 g/mol. The structure features a piperidine ring substituted with a trifluoromethyl group and a tert-butoxycarbonyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆F₃NO₅ |
| Molecular Weight | 299.24 g/mol |
| LogP | 2.8021 |
| PSA | 66.84 Ų |
Synthesis
The synthesis of this compound typically involves the protection of the piperidine nitrogen followed by selective fluorination and carboxylation. Various methods have been reported in literature, often focusing on optimizing yields and purity through different reaction conditions.
Pharmacological Profile
Research indicates that compounds with similar piperidine structures exhibit a range of biological activities, including:
- Antiviral Activity : Compounds derived from piperidine have been evaluated for their efficacy against viruses such as Ebola and HIV. For instance, studies have shown that structural modifications can enhance antiviral potency significantly .
- Receptor Binding : The compound may interact with various receptors, particularly in the central nervous system. Similar piperidine derivatives have been characterized as antagonists for neurokinin receptors, suggesting potential applications in treating conditions like anxiety and depression .
Case Studies
- Ebola Virus Inhibition : A related study synthesized benzimidazole-piperidine hybrids that demonstrated significant anti-Ebola activity. The mechanism involved blocking viral entry into host cells, highlighting the potential for similar piperidine derivatives to exhibit antiviral properties .
- Neurokinin Receptor Antagonism : Another study focused on piperazine derivatives showed that modifications at the piperidine ring could enhance affinity for neurokinin receptors, suggesting that this compound might share these properties .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
